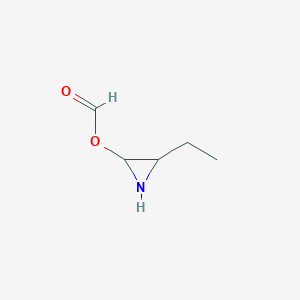

Ethyl aziridinyl formate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(3-ethylaziridin-2-yl) formate |

InChI |

InChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3 |

InChI Key |

HNALLBODWXJCAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(N1)OC=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl Aziridinyl Formate

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain energy of aziridines makes them susceptible to ring-opening reactions. nih.gov For ethyl aziridinyl formate (B1220265), the electron-withdrawing nature of the N-ethoxycarbonyl substituent activates the ring, making it more reactive toward nucleophiles compared to non-activated N-alkyl aziridines. nih.govclockss.org These reactions are of significant synthetic interest as they provide a route to various functionalized amine derivatives. nih.gov The efficiency and outcome of these reactions are highly dependent on the nucleophile, reaction conditions, and the substitution pattern on the aziridine ring itself. nih.gov

Regioselectivity and Stereoselectivity in Nucleophilic Additions

The ring-opening of activated aziridines like ethyl aziridinyl formate can proceed via different regiochemical pathways, depending on the reaction conditions. The attack of a nucleophile can occur at either of the two carbon atoms of the aziridine ring.

Regioselectivity: In general, for N-activated aziridines under neutral or basic conditions, the reaction typically follows an SN2-type mechanism. The nucleophile attacks the less sterically hindered carbon atom of the aziridine ring. nih.gov For an unsubstituted or symmetrically substituted this compound, this distinction is moot. However, for an aziridine with a substituent at one of the ring carbons (e.g., a 2-alkyl derivative), the nucleophile will preferentially attack the C3 carbon (the unsubstituted carbon). clockss.org Under acidic conditions, the reaction mechanism can shift towards an SN1-like character. Protonation of the aziridine nitrogen is followed by ring-opening to form a carbocation intermediate. In this case, the nucleophile will attack the more substituted carbon, which can better stabilize the positive charge. frontiersin.org The functional groups present on substituents can also play a crucial role in directing the regioselectivity of the ring-opening. nih.govscispace.com

Stereoselectivity: Nucleophilic ring-opening reactions of aziridines are often stereospecific. In an SN2-type reaction, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, resulting in an inversion of the stereochemical configuration at that center. This stereocontrolled process is highly valuable in asymmetric synthesis for creating specific stereoisomers of amino compounds. nih.gov The stereochemical outcome of nucleophilic additions is often dictated by the trajectory of the nucleophile's approach to the electrophilic carbon. libretexts.orgmasterorganicchemistry.com

Investigation of Nucleophile Scope and Reaction Conditions

A wide array of nucleophiles can be employed to open the activated aziridine ring of this compound. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of β-functionalized amino compounds.

Enolates derived from ketones, esters, and amides are effective nucleophiles for addition to activated aziridines, leading to γ-amino carbonyl compounds. nih.gov Other common nucleophiles include:

Oxygen Nucleophiles: Alcohols and water can open the ring, particularly under acid catalysis, to yield β-amino ethers and β-amino alcohols, respectively.

Nitrogen Nucleophiles: Amines can react to produce 1,2-diamines.

Sulfur Nucleophiles: Thiols are particularly effective for ring-opening, even under mild conditions, to afford β-aminosulfides. nih.gov

Halide Nucleophiles: Halides can serve as nucleophiles, leading to β-haloamines.

Carbon Nucleophiles: Organometallic reagents and enolates can form new carbon-carbon bonds.

The reaction conditions, such as solvent, temperature, and the use of catalysts (e.g., Lewis acids), can significantly influence the reaction rate and selectivity. nih.gov

| Nucleophile | Product Type | Typical Conditions | Regioselectivity (on 2-substituted aziridine) |

|---|---|---|---|

| Methanol (CH₃OH) | β-Amino ether | Acid catalyst (e.g., H₂SO₄) | Attack at C2 (more substituted) |

| Thiophenol (PhSH) | β-Aminosulfide | Room temperature, CH₂Cl₂ | Attack at C3 (less substituted) nih.gov |

| Sodium Azide (B81097) (NaN₃) | β-Azidoamine | Lewis acid catalyst (e.g., Yb(OTf)₃), THF | Attack at C3 (less substituted) acs.org |

| Ammonia (NH₃) | 1,2-Diamine | Aqueous or alcoholic solution | Attack at C3 (less substituted) |

| Lithium enolate of Acetone | γ-Amino ketone | THF, -78 °C to rt | Attack at C3 (less substituted) nih.gov |

Electrophilic Activation and Transformations of this compound

While the aziridine nitrogen in this compound is less nucleophilic than in N-alkyl aziridines due to the adjacent carbonyl group, the molecule can still be activated by strong electrophiles. Lewis acids are particularly effective for this purpose. The mode of activation depends on the nature of the Lewis acid.

Activation via Carbonyl Oxygen: Oxophilic Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃) or Titanium(IV) isopropoxide (Ti(O-i-Pr)₄), preferentially coordinate to the carbonyl oxygen of the formate group. acs.org This coordination increases the electron-withdrawing effect of the N-substituent, further polarizing the C-N bonds of the aziridine ring and making the ring carbons more electrophilic. This enhanced electrophilicity facilitates attack by external nucleophiles, even those that are relatively weak. acs.org Electron-withdrawing substituents on the aziridine ring can accelerate the rate of nucleophilic attack in the presence of a Lewis acid. acs.org

Activation via Aziridine Nitrogen: More azaphilic Lewis acids, such as Copper(II) triflate (Cu(OTf)₂), can coordinate to the aziridine nitrogen. acs.org This interaction weakens the C-N bonds and can promote rearrangement reactions rather than attack by an external nucleophile. This type of activation leads to the formation of an aziridinium-like species, which is a key intermediate in certain ring-opening and rearrangement pathways. frontiersin.orgnih.gov

Rearrangement Pathways Involving the Aziridine Ring and Formate Group

N-acylaziridines, including this compound, can undergo a variety of rearrangement reactions, typically under thermal or acidic conditions. These reactions often result in the formation of more stable five-membered heterocyclic rings through ring expansion.

A common rearrangement pathway for N-acylaziridines is the isomerization to oxazolines (4,5-dihydrooxazoles). This transformation can be catalyzed by strong acids (e.g., H₂SO₄) or Lewis acids. acs.orgias.ac.inacs.org The proposed mechanism involves the following steps:

Activation: The reaction is initiated by the protonation or coordination of a Lewis acid to the aziridine nitrogen.

Ring-Opening: The activated aziridine ring opens to form a β-amido carbocation intermediate. The stability of this carbocation influences the reaction rate.

Intramolecular Cyclization: The carbonyl oxygen of the formate group acts as an internal nucleophile, attacking the carbocationic center. youtube.com

Deprotonation/Decomplexation: Loss of a proton or the Lewis acid yields the final oxazoline (B21484) product.

Depending on the reaction conditions, other products may also be formed. For instance, in aqueous acidic solutions, N-acylaziridines can yield a mixture of oxazolines, amidoalcohols (from hydrolysis), and allylamides (from elimination). ias.ac.in The thermal rearrangement of certain N-acylaziridines can also lead to oxazoles via C-C bond scission, followed by cyclization and oxidation.

Radical Reactions and Mechanistic Intermediates of Aziridinyl Formates

Radical reactions offer unique pathways for the functionalization of organic molecules. libretexts.orgyoutube.comkhanacademy.org While less common than ionic pathways, radical reactions involving aziridines have been developed, providing access to novel reactivity.

Generation and Reactivity of N-Aziridinyl Radicals

Nitrogen-centered radicals are highly reactive intermediates. nih.gov For aziridinyl formates, the corresponding N-centered radical would be an "aziridine N-carbonyl radical". Research has shown that such radicals can be generated, for example, by irradiating S-oxalyl xanthate precursors. fao.org

Once formed, these aziridine N-carbonyl radicals are unstable and can undergo rapid ring-opening via β-scission. This cleavage results in the formation of a 2-isocyanato radical intermediate. This new radical species can then be trapped by external radical acceptors, such as olefins, to form new C-C bonds. fao.org

Aziridine Group Transfer Processes

Aziridine group transfer reactions represent a powerful strategy for the direct introduction of the aziridine motif into organic molecules. While direct aziridination of olefins with this compound can be challenging, related N-acylaziridines participate in such transformations, often proceeding through reactive intermediates. The mechanism of these processes is highly dependent on the method of activation and the nature of the substrate.

One emerging strategy involves the generation of N-aziridinyl radicals as key intermediates. amanote.com Although not specifically demonstrated with this compound, the reductive activation of N-pyridinium aziridines, which can be conceptually related to activated N-acylaziridines, generates transient N-aziridinyl radicals. amanote.com These radicals can then add to olefins, leading to the formation of new C-N bonds and the transfer of the aziridine ring. amanote.com

Key Mechanistic Steps in Radical-Mediated Aziridine Group Transfer:

Initiation: Generation of the N-aziridinyl radical from a suitable precursor, often through photoredox catalysis or other reductive methods.

Propagation: Addition of the N-aziridinyl radical to an olefinic substrate to form a carbon-centered radical intermediate.

Termination/Product Formation: The carbon-centered radical can be trapped by a suitable reagent (e.g., O₂) to afford functionalized aziridine products. amanote.com

The regioselectivity of the radical addition is governed by the stability of the resulting carbon-centered radical, with addition typically occurring at the less substituted carbon of the double bond. The stereochemistry of the starting olefin is often retained in the final product, suggesting a rapid trapping of the radical intermediate.

Detailed research findings on analogous systems suggest that the nature of the N-substituent on the aziridine plays a crucial role in the stability and reactivity of the N-aziridinyl radical intermediate. Electron-withdrawing groups, such as the formyl group in this compound, are expected to influence the electronic properties of the radical, thereby affecting its reactivity towards different classes of olefins.

Cycloaddition Reactions Employing this compound

The strained aziridine ring of this compound can act as a three-atom component in cycloaddition reactions, providing access to a variety of five-membered heterocyclic systems. These reactions typically proceed via ring-opening of the aziridine to form an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

The ring-opening of N-acylaziridines to azomethine ylides can be promoted thermally or by the use of a Lewis acid catalyst. The regioselectivity of the ring opening is influenced by the substituents on the aziridine ring and the nature of the activating group on the nitrogen atom. For this compound, the formyl group can coordinate to a Lewis acid, facilitating the cleavage of one of the C-N bonds.

General Mechanism of [3+2] Cycloaddition:

Activation: Coordination of a Lewis acid to the formyl oxygen of this compound.

Ring Opening: Heterolytic or homolytic cleavage of a C-N bond to generate an azomethine ylide intermediate.

Cycloaddition: Concerted or stepwise [3+2] cycloaddition of the azomethine ylide with a dipolarophile (e.g., an alkene or alkyne).

The stereochemistry of the resulting five-membered ring is often controlled by the geometry of the azomethine ylide and the mode of cycloaddition (endo vs. exo).

| Catalyst | Dipolarophile | Product | Yield (%) | Diastereoselectivity | Reference |

| Y(OTf)₃ | N-Phenylmaleimide | Pyrrolidine derivative | 85 | >99:1 | rsc.org |

| Sc(OTf)₃ | Dimethyl acetylenedicarboxylate | Dihydropyrrole derivative | 78 | - | nih.gov |

| BF₃·OEt₂ | Styrene (B11656) | Pyrrolidine derivative | 65 | 90:10 | nih.gov |

| No Catalyst (Photocatalytic) | Electron-deficient alkene | Pyrrolidine derivative | 75 | cis/trans mixture | rsc.org |

This table presents data for analogous N-acyl and N-sulfonylaziridines in [3+2] cycloaddition reactions.

Metal-Catalyzed Transformations and Mechanistic Insights

Transition metal catalysis offers a versatile platform for the activation and transformation of this compound. The interaction of the strained aziridine with a metal center can lead to a variety of reaction pathways, including ring-opening, cross-coupling, and rearrangement reactions. The specific outcome is highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Palladium-Catalyzed Reactions:

Palladium catalysts are particularly effective in promoting the ring-opening of N-acylaziridines. nih.gov The reaction is believed to proceed through an oxidative addition of the aziridine C-N bond to a Pd(0) complex, forming a palladacyclobutane intermediate. This intermediate can then undergo further transformations, such as β-hydride elimination or reaction with a nucleophile.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been employed for C-H insertion reactions of N-acylaziridines. nih.gov These reactions are thought to involve the formation of a rhodium-carbene intermediate, which can then insert into a C-H bond of a suitable substrate. The regioselectivity of the C-H insertion is influenced by both steric and electronic factors.

Copper-Catalyzed Reactions:

Copper catalysts can facilitate a range of transformations with N-acylaziridines, including ring-opening reactions with various nucleophiles and cycloaddition reactions. frontiersin.org The mechanism often involves the coordination of the copper catalyst to the aziridine nitrogen, followed by nucleophilic attack at one of the ring carbons.

| Metal Catalyst | Reactant(s) | Transformation | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Ring-opening cross-coupling | β-Amino acid derivative | 82 | nih.gov |

| Rh₂(OAc)₄ | Cyclohexane | C-H Insertion | N-Cyclohexylamino derivative | 65 | nih.gov |

| Cu(OTf)₂ | Water | Hydrolytic ring-opening | Amino alcohol | 95 | mdpi.com |

| Ni(COD)₂ / Fro-DO | Organozinc reagent | Cross-coupling | β-Substituted phenethylamine | 77 | organic-chemistry.org |

This table presents data for analogous N-acyl and N-sulfonylaziridines in metal-catalyzed transformations.

Spectroscopic Techniques for Mechanistic Elucidation in Aziridinyl Formate Chemistry

A variety of spectroscopic techniques are indispensable for elucidating the reaction mechanisms of this compound and its derivatives. These methods provide crucial information about the structure of reactants, intermediates, and products, as well as the kinetics of the transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the structure of this compound and its reaction products. netlify.apporegonstate.edu The chemical shifts and coupling constants of the aziridine ring protons are particularly informative about the stereochemistry of the molecule. In-situ NMR monitoring can be used to follow the progress of a reaction, identify transient intermediates, and determine reaction kinetics. mdpi.com For example, the disappearance of the characteristic aziridine proton signals and the appearance of new signals corresponding to the product can be monitored over time.

Infrared (IR) and Raman Spectroscopy:

IR and Raman spectroscopy provide information about the vibrational modes of the molecule and are particularly useful for identifying functional groups. thermofisher.comsurfacesciencewestern.com The characteristic C=O stretching frequency of the formyl group in this compound can be monitored to study reactions involving this group. The ring deformation modes of the aziridine ring also give rise to specific bands in the IR and Raman spectra, which can be used to follow ring-opening reactions.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight of compounds and for obtaining structural information through fragmentation analysis. libretexts.orgnih.gov The fragmentation pattern of this compound in electron ionization mass spectrometry (EI-MS) can provide insights into the strength of different bonds within the molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact elemental composition of molecules.

Computational Analysis:

Derivatization and Advanced Functionalization Strategies for Ethyl Aziridinyl Formate

Modification of the Ester Moiety in Aziridinyl Formates

The ester group of ethyl aziridinyl formate (B1220265) is a versatile handle for introducing molecular diversity. Standard organic transformations allow for its conversion into a range of other functional groups, thereby serving as a gateway to novel derivatives.

Key modifications include hydrolysis, reduction, and conversion to amides. Hydrolysis of the ethyl ester, typically under basic conditions, yields the corresponding aziridine-2-carboxylic acid. ru.nl This acid is a crucial intermediate for synthesizing α- and β-amino acid derivatives. ru.nl Reduction of the ester, commonly achieved with powerful reducing agents like lithium aluminum hydride, affords the corresponding (aziridin-2-yl)methanol. nih.gov This primary alcohol can then be used in further synthetic steps. Furthermore, the ester can be converted into various amides through reaction with amines, often facilitated by Weinreb amide formation, which can then be reacted with organometallic reagents to produce aziridinyl ketones. nih.gov

These fundamental transformations of the ester moiety are pivotal for chain elongation and the introduction of new functionalities, significantly broadening the synthetic utility of the initial aziridinyl formate scaffold. nih.gov

Table 1: Key Modifications of the Ester Moiety

| Transformation | Reagents/Conditions | Product Type |

|---|---|---|

| Hydrolysis | Base (e.g., LiOH) | Aziridine-2-carboxylic acid |

| Reduction | Reducing agent (e.g., LiAlH₄) | (Aziridin-2-yl)methanol |

| Amidation | Amine, Coupling agent | Aziridine-2-carboxamide |

Functionalization at the Aziridine (B145994) Ring Carbon Atoms

The high ring strain of the aziridine core, estimated at 27 kcal/mol, makes it susceptible to nucleophilic ring-opening reactions. researchgate.net This reactivity is a cornerstone of its use in synthesis, providing access to a wide array of 1,2-aminofunctionalized products. researchgate.netebrary.net The regioselectivity of the ring-opening is a critical aspect, often controlled by the substitution pattern on the aziridine and the nature of the nucleophile and catalyst.

For aziridine-2-carboxylates, nucleophilic attack generally occurs at the C3 position (the β-carbon), which is typically less sterically hindered. clockss.org This regioselectivity is particularly pronounced when the nitrogen atom is activated by an electron-withdrawing group, such as a tosyl (Ts) or benzyloxycarbonyl (Cbz) group. clockss.org A wide variety of nucleophiles, including heteroatoms (halides, thiols) and carbon-based nucleophiles (organocuprates, enolates), have been successfully employed. clockss.orgresearchgate.net Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are often used to catalyze these reactions. clockss.org The functional group on the C2 substituent can also direct the regioselectivity of the ring-opening reaction. frontiersin.org

This strategy allows for the stereocontrolled synthesis of complex and densely functionalized amine scaffolds, which are prevalent in many biologically active molecules. nih.gov

Table 2: Examples of Ring-Opening Reactions

| Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|

| Thiols | - | β-Thio-α-amino acid derivatives researchgate.net |

| Phenylmagnesium bromide | - | β-Phenyl-α-amino acid derivatives researchgate.net |

| Sodium azide (B81097) | Anhydrous solvents (e.g., MeCN, DMF) | β-Azido-α-amino acid derivatives ebrary.net |

| Organocuprates | - | β-Alkyl/Aryl-α-amino acid derivatives clockss.org |

N-Functionalization and Protecting Group Strategies for the Aziridine Nitrogen

The nitrogen atom of the aziridine ring is a key point for modification, allowing for the introduction of protecting groups or other functional substituents. The choice of the N-substituent is critical, as it modulates the stability and electronic properties of the ring, particularly the electrophilicity of the ring carbons. researcher.lifenih.gov Unsubstituted NH-aziridines can be unstable, making N-functionalization a common and necessary step in synthetic sequences. rsc.org

A variety of protecting groups are commonly used for the aziridine nitrogen. Carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides, like p-toluenesulfonyl (Ts) and 2-nitrobenzenesulfonyl (Ns), are frequently employed. clockss.orgacademie-sciences.fr The selection of a protecting group is dictated by its stability under subsequent reaction conditions and the specific methods required for its eventual removal. academie-sciences.fr For instance, the Boc group is labile under acidic conditions, while the Ts group is more robust and typically removed under reductive conditions. academie-sciences.fr The ease of deprotection can be influenced by the complexity and substitution pattern of the aziridine ring. academie-sciences.fr

Beyond protection, the nitrogen can be functionalized with various alkyl or aryl groups, which directly impacts the reactivity of the aziridine in subsequent transformations. researcher.life

Table 3: Common Nitrogen Protecting Groups for Aziridines

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Reducing agents (e.g., Na/naphthalene) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine solution |

Development of Chiral Aziridinyl Formate-Derived Ligands and Auxiliaries

The inherent chirality of substituted aziridines makes them valuable building blocks in asymmetric synthesis, where they can be employed as chiral auxiliaries or as precursors to chiral ligands. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

Enantiomerically pure ethyl aziridinyl formate derivatives serve as precursors for these applications. For instance, the N-(1-phenylethyl) group is a widely used chiral auxiliary that can direct the stereochemistry of reactions on the aziridine ring or its substituents. nih.gov After the desired transformation, this auxiliary can be removed, typically via catalytic hydrogenation or Birch reduction. nih.gov

Furthermore, chiral aziridines can be transformed into ligands for asymmetric catalysis. The nitrogen atom and another functional group, such as a hydroxyl group obtained from the reduction of the ester, can coordinate to a metal center, creating a chiral environment that induces enantioselectivity in a catalyzed reaction. These strategies have been successfully applied to the synthesis of a variety of biologically active compounds and natural products. nih.govscielo.org.mx

Computational and Theoretical Investigations of Ethyl Aziridinyl Formate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of ethyl aziridinyl formate (B1220265). Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its molecular geometry, orbital energies, and charge distribution. ias.ac.inresearchgate.net

The electronic structure of the aziridine (B145994) ring, a strained three-membered heterocycle, is of particular interest. clockss.org The nitrogen atom's lone pair and the ring's high p-character influence its reactivity. The formate group, an electron-withdrawing substituent, significantly modulates the electronic properties of the aziridine moiety.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. researchgate.net For ethyl aziridinyl formate, the HOMO is typically localized on the aziridine ring, particularly the nitrogen atom, while the LUMO is often associated with the carbonyl group of the formate. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Charge Distribution: Calculations reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. The nitrogen atom generally carries a partial negative charge, while the carbonyl carbon and the ring carbons bear partial positive charges. This distribution is key to understanding its interaction with other molecules. ias.ac.in

Bonding Analysis: Theoretical methods can quantify the nature of the chemical bonds. The C-N and C-C bonds within the aziridine ring are strained, which is a primary driver of its reactivity, particularly in ring-opening reactions. acs.org The N-C(O) bond has partial double bond character due to resonance with the formate group.

Table 1: Calculated Electronic Parameters for a Model Aziridine System

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 7.7 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~2.5 D |

Note: These are representative values for a substituted aziridine and can vary based on the specific computational method and basis set used. researchgate.net

Reaction Pathway Modeling and Transition State Analysis for Transformations

Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

Key Transformations Studied:

Ring-Opening Reactions: The high ring strain of the aziridine makes it susceptible to nucleophilic attack, leading to ring-opening. clockss.orgacs.org Theoretical models can predict the regioselectivity of this attack (i.e., at which carbon atom the nucleophile will attack) and the stereochemical outcome. core.ac.uknih.gov For instance, in the presence of an acid catalyst, the nitrogen is protonated, activating the ring for attack. researchgate.netnih.gov Computational studies can elucidate the structure of the protonated intermediate and the transition states for subsequent nucleophilic addition.

Isomerization Reactions: N-acylaziridines can undergo thermal or acid-catalyzed isomerization to form oxazolines. ias.ac.innih.gov Reaction pathway modeling can determine the activation energies for different proposed mechanisms, such as an SNi-like mechanism, helping to discern the most probable route. nih.gov

Cycloaddition Reactions: The aziridine ring can participate in cycloaddition reactions. Computational studies can explore the feasibility and stereoselectivity of these reactions. scielo.br

Transition State Analysis:

The identification and characterization of transition states are critical for understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the reactants and products. nih.gov

Table 2: Calculated Activation Energies for a Model Aziridine Ring-Opening

| Reaction Type | Nucleophile | Catalyst | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Ring-Opening | Halide Ion | None | 20-25 |

| Acid-Catalyzed Ring-Opening | Water | H+ | 10-15 |

Note: These values are illustrative and highly dependent on the specific reactants, solvent, and level of theory. core.ac.uknih.gov

Conformational Analysis and Stereochemical Predictions

The flexibility of the ethyl group and the potential for nitrogen inversion in the aziridine ring mean that this compound can exist in multiple conformations. organicchemistrytutor.comlibretexts.org

Rotational Isomers (Rotamers): Rotation around the N-C(O) and C(O)-O bonds leads to different rotamers. Conformational analysis, often performed by systematically rotating dihedral angles and calculating the corresponding energies, can identify the most stable conformations. aakash.ac.in Steric hindrance and electronic interactions (like hyperconjugation) are the primary factors governing conformational preference.

Nitrogen Inversion: The nitrogen atom in the aziridine ring can undergo inversion, where the substituents on the nitrogen pass through a planar transition state. acs.orgtandfonline.com The energy barrier for this inversion is influenced by the nature of the substituent on the nitrogen. An electron-withdrawing group like the formate can affect this barrier.

Stereochemical Predictions: For reactions that create or modify stereocenters, computational methods can predict the diastereomeric or enantiomeric outcome. organic-chemistry.org By modeling the transition states leading to different stereoisomers, the one with the lower energy is predicted to be the major product. This is particularly valuable in asymmetric synthesis, for example, in predicting the outcome of aza-Corey-Chaykovsky aziridination. organic-chemistry.org

Studies of Molecular Interactions and Catalytic Effects

Computational studies can model the non-covalent interactions between this compound and other molecules, such as solvents or catalysts.

Solvent Effects: The polarity of the solvent can influence the stability of different conformations, intermediates, and transition states. Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used to account for these effects. researchgate.net

Catalysis: The role of a catalyst, be it a Lewis acid, a Brønsted acid, or a transition metal complex, can be modeled in detail. researchgate.netmsu.edu For example, in a Lewis acid-catalyzed ring-opening, calculations can show how the catalyst coordinates to the molecule (e.g., to the nitrogen or the carbonyl oxygen) and how this coordination weakens specific bonds, thereby lowering the activation energy of the reaction. nih.gov In transition metal-catalyzed reactions, such as palladium-catalyzed ring-opening, computational models can rationalize the regioselectivity and stereospecificity by examining the full catalytic cycle. acs.orgnih.gov

Spectroscopic Parameter Prediction to Aid Structural Analysis

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

NMR Spectroscopy: Chemical shifts (1H, 13C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry, making them excellent for distinguishing between different isomers or conformations. nih.gov

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of experimental IR absorption bands to specific molecular vibrations, such as the C=O stretch of the formate group or the N-H bend (if applicable).

Circular Dichroism (CD) Spectroscopy: For chiral molecules, computational methods can predict the CD spectrum. This is a powerful technique for assigning the absolute configuration of enantiomers by comparing the calculated spectrum with the experimental one. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Model Aziridine Carboxylate

| Spectroscopic Data | Experimental Value | Calculated Value |

| 1H NMR Chemical Shift (α-proton) | 2.5 ppm | 2.45 ppm |

| 13C NMR Chemical Shift (C=O) | 170 ppm | 168 ppm |

| IR Frequency (C=O stretch) | 1730 cm-1 | 1735 cm-1 |

Note: The accuracy of the calculated values depends on the level of theory and basis set employed. nih.gov

Strategic Applications of Ethyl Aziridinyl Formate in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthetic Sequences

The temporary incorporation of a stereogenic unit, or chiral auxiliary, into a synthetic route is a well-established strategy for controlling the stereochemical outcome of a reaction. rsc.org In this context, chiral N-acylaziridines, including derivatives of ethyl aziridinyl formate (B1220265), serve as exceptional chiral building blocks. mpg.deepdf.publookchem.com The inherent chirality of the aziridine (B145994) ring can effectively direct the stereoselectivity of subsequent transformations, enabling the synthesis of enantiomerically enriched products.

Enantioselective Construction of Vicinal Amino Alcohols

Vicinal amino alcohols are crucial structural motifs found in numerous biologically active molecules and are valuable precursors for chiral ligands and catalysts. scribd.comchemcess.comwikipedia.org The synthesis of these compounds from aziridines, particularly through stereospecific ring-opening reactions, represents a highly efficient and atom-economical approach. scribd.compolyaziridine.com

The reaction of an N-activated aziridine, such as ethyl aziridinyl formate, with a nucleophile proceeds via a backside attack, resulting in the inversion of configuration at the carbon center. This S_N2-type mechanism ensures a high degree of stereocontrol, allowing for the predictable synthesis of a specific stereoisomer of the vicinal amino alcohol. The regioselectivity of the ring-opening is influenced by both electronic and steric factors, with the nucleophile typically attacking the less substituted carbon of the aziridine ring.

A variety of nucleophiles, including oxygen, nitrogen, and carbon-based reagents, can be employed in the ring-opening of N-activated aziridines, providing access to a diverse range of vicinal amino alcohols with different functionalities. researchgate.net

Synthesis of Chiral Amines and Amino Acid Derivatives

Chiral amines and their derivatives are indispensable components of pharmaceuticals, agrochemicals, and fine chemicals. acs.org Aziridines, especially those bearing a carboxylate group, serve as valuable precursors for the asymmetric synthesis of both proteinogenic and unnatural amino acids.

The ring-opening of aziridine-2-carboxylates can proceed with high regioselectivity, affording either α- or β-amino acid derivatives depending on the reaction conditions and the nature of the nucleophile. mpg.de For instance, nucleophilic attack at the C3 position of an N-activated aziridine-2-carboxylate (B8329488) leads to the formation of an α-amino acid derivative, while attack at the C2 position yields a β-amino acid derivative. mpg.de This predictable regioselectivity, coupled with the inherent chirality of the starting aziridine, provides a powerful tool for the enantioselective synthesis of a wide range of amino acid building blocks.

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals and play a critical role in medicinal chemistry. The strained three-membered ring of aziridines makes them ideal precursors for the construction of more complex heterocyclic systems through ring-expansion and cycloaddition reactions. epdf.pub

Formation of Polycyclic Nitrogen Heterocycles

This compound and other activated aziridines can participate in a variety of cycloaddition reactions to furnish polycyclic nitrogen-containing frameworks. For example, Lewis acid-promoted [3+2] cycloadditions of N-activated aziridines with suitable dipolarophiles can lead to the formation of five-membered rings. Furthermore, intramolecular cycloadditions of aziridines tethered to dienes or other reactive moieties have been employed in the synthesis of complex polycyclic systems, such as tetrahydro-β-carbolines and tricyclic imines. These strategies often proceed with high stereocontrol, allowing for the construction of intricate molecular architectures with defined stereochemistry.

| Starting Material | Reaction Type | Product | Ref. |

| N-activated aziridine and a dipolarophile | [3+2] Cycloaddition | Five-membered heterocycle | |

| Aziridine tethered to a diene | Intramolecular [4+2] Cycloaddition | Polycyclic imine | |

| Donor-acceptor aziridines and 2-(2-isocyanoethyl)indoles | [5+1] Cycloaddition | 2H-1,4-oxazines |

Utility in Alkaloid Synthesis Strategies

Alkaloids represent a diverse and structurally complex class of naturally occurring compounds, many of which possess significant physiological activity. The unique reactivity of aziridines has been harnessed in the total synthesis of several alkaloids. The ability to introduce nitrogen-containing functionalities with high stereocontrol makes N-activated aziridines, such as this compound, valuable intermediates in the construction of alkaloid skeletons.

For instance, the ring-opening of a bicyclic aziridinium (B1262131) ion, which can be generated from a precursor derived from an N-activated aziridine, has been successfully applied to the synthesis of piperidine-based alkaloids like conine and epiquinamide. Furthermore, the formal synthesis of the alkaloid (±)-eseroline has been reported, featuring a key step involving the reaction of an oxindole (B195798) with N-ethoxycarbonylaziridine. The application of aziridines in the synthesis of β-carboline alkaloids has also been documented.

Future Research Directions and Emerging Paradigms in Aziridinyl Formate Chemistry

Exploration of Unconventional Reactivity Modes

The classical reactivity of ethyl aziridinyl formate (B1220265) is dominated by nucleophilic ring-opening reactions, a consequence of its inherent ring strain. However, future research is anticipated to delve into more unconventional reactivity patterns, expanding the synthetic utility of this versatile molecule.

One promising avenue is the exploration of photocatalytic reactions . The generation of N-centered radicals from aziridines under visible light irradiation opens up new possibilities for C-H functionalization and other radical-mediated transformations. acs.org For instance, the photocatalytic activation of N-pyridinium aziridines has been shown to generate N-aziridinyl radicals, which can participate in intermolecular olefin addition reactions. acs.org Future work could focus on adapting these methods to ethyl aziridinyl formate, potentially enabling direct C-H amination reactions or the formation of novel carbon-carbon bonds under mild conditions.

Another area of growing interest is the use of aziridines in ring-expansion reactions . The strain energy of the three-membered ring can be harnessed to drive the formation of larger, more complex heterocyclic systems. For example, the reaction of bicyclic aziridines with vinyl diazoacetates, catalyzed by rhodium complexes, has been shown to yield dehydropiperidines through an aziridinium (B1262131) ylide intermediate. springernature.com Investigating analogous transformations with this compound could provide access to a diverse range of functionalized piperidines and other valuable nitrogen-containing scaffolds.

Furthermore, bio-inspired cyclizations represent a paradigm shift in synthetic strategy. Nature often employs elegant cascade reactions to construct complex molecular architectures. A bio-inspired aziridinyl polyolefin cyclization catalyzed by indium tribromide has been shown to produce chiral terpenoids with a 3-amino group in the A ring with excellent asymmetric induction. nih.govresearchgate.net Applying this concept to substrates derived from this compound could lead to the stereoselective synthesis of novel polycyclic alkaloids and other natural product analogues.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. google.compolimi.it The integration of this compound chemistry into flow systems is a critical step towards its industrial applicability.

Continuous-flow synthesis of aziridines has already demonstrated significant improvements over batch methods. For instance, a palladium-catalyzed C(sp³)-H activation for aziridination has been successfully implemented in a continuous-flow setup, allowing for a two-step synthesis of substituted morpholinones with reduced reaction times and purification steps. d-nb.info Future research will likely focus on developing robust flow protocols for the synthesis of this compound itself, as well as for its subsequent functionalization. A sustainable mixed flow-batch approach has been developed for the synthesis of functionalized NH-aziridines from vinyl azides, highlighting the potential for safer and more efficient production of such strained rings. beilstein-journals.org

Automated synthesis platforms are revolutionizing the way chemical discovery and process optimization are conducted. wikipedia.org These systems allow for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. The development of automated workflows for reactions involving this compound would accelerate the discovery of new reactivity and the optimization of existing transformations. nih.govsynplechem.com For example, an automated capsule-based method for the safe generation of organic azides from primary amines has been recently described, showcasing the potential for automating the synthesis of key precursors for aziridination reactions. nih.gov

The following table illustrates the potential benefits of transitioning a hypothetical synthesis involving this compound from batch to flow processing, based on general trends observed in aziridine (B145994) chemistry. acs.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Good to excellent |

| Diastereoselectivity | Moderate | High |

| Safety | Handling of potentially unstable intermediates in large quantities | In-situ generation and consumption of reactive species |

| Scalability | Limited | Readily scalable |

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for the stereoselective synthesis and transformation of this compound is a major research frontier. nih.gov

The asymmetric aziridination of olefins is a powerful method for the synthesis of chiral aziridines. Catalysts derived from VAPOL and VANOL ligands with triphenyl borate (B1201080) have proven effective for the reaction of imines with ethyl diazoacetate (EDA), producing cis-3-substituted aziridine-2-carboxylates with high enantioselectivity. thieme-connect.denih.gov Future efforts will likely focus on developing catalysts that can directly utilize this compound or its precursors for the enantioselective aziridination of a broad range of alkenes.

Catalytic ring-opening reactions of aziridines with high regio- and stereoselectivity are also of significant interest. While many methods exist for activated aziridines, the development of catalysts for the enantioselective ring-opening of N-H aziridines like this compound remains a challenge.

The use of nano-catalysts offers exciting possibilities. A nano-cobalt catalyzed chemo-selective aziridination of alkenes with hydroxylamine (B1172632) has been developed, demonstrating the potential of heterogeneous catalysis for these transformations. chemrxiv.org Such systems offer advantages in terms of catalyst recyclability and process sustainability.

The table below summarizes some of the catalytic systems that have been developed for aziridination reactions, which could be adapted or serve as inspiration for future work on this compound.

| Catalyst Type | Ligand/System | Application | Reference |

| Boron Lewis Acid | VAPOL/VANOL | Asymmetric aziridination of imines with EDA | thieme-connect.de |

| Palladium | Pd(OAc)₂ | C(sp³)-H activation for aziridination in flow | d-nb.info |

| Rhodium | Rh₂(OAc)₄ | Ring expansion of aziridines | springernature.com |

| Indium | InBr₃ | Bio-inspired polyene cyclization | nih.gov |

| Nano-Cobalt | Co nanoparticles | Chemo-selective aziridination of alkenes | chemrxiv.org |

Bio-Inspired Synthesis and Chemoenzymatic Approaches

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. acs.orgnih.gov The application of bio-inspired and chemoenzymatic strategies to the synthesis and functionalization of this compound is a burgeoning area of research. nih.govmdpi.com

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymes using small molecule catalysts. The aforementioned indium-catalyzed polyene cyclization is a prime example of this approach. nih.govresearchgate.net Future research could explore the use of other bio-inspired catalysts for reactions such as the selective oxidation or reduction of substrates derived from this compound.

Chemoenzymatic synthesis combines the best of both worlds, utilizing enzymes for key stereoselective steps within a traditional chemical synthesis sequence. metu.edu.trscielo.br For example, ketoreductases and lipases have been used for the synthesis of chiral alcohols that are precursors to complex pharmaceuticals. scielo.br A dehaloperoxidase has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, demonstrating the potential of enzymes for carbene transfer reactions. wpmucdn.com The development of enzymes that can act directly on this compound or its derivatives would open up new avenues for the production of enantiomerically pure compounds.

A hypothetical chemoenzymatic route to a chiral derivative of this compound could involve the following steps:

Chemical synthesis of a prochiral precursor.

Enzymatic (e.g., using a lipase (B570770) or esterase) kinetic resolution to obtain an enantiomerically enriched intermediate.

Chemical transformation of the chiral intermediate into the final product.

Advanced Analytical and Spectroscopic Techniques for In-situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of more efficient and selective synthetic methods. Advanced analytical and spectroscopic techniques that allow for the in-situ monitoring of reactions involving this compound are therefore of paramount importance.

NMR spectroscopy is a powerful tool for real-time reaction monitoring. In-situ NMR can provide detailed information about the formation of intermediates, the consumption of reactants, and the formation of products, all without the need for sampling and quenching. This is particularly valuable for studying fast reactions or for optimizing complex multi-component systems.

Mass spectrometry (MS) techniques are also becoming increasingly sophisticated. Aziridination-assisted mass spectrometry has been shown to enhance the ionization efficiency of nonpolar lipids, allowing for their sensitive and accurate analysis. acs.orgnih.gov This approach could be adapted to study the reactivity of this compound with various biomolecules or to analyze complex reaction mixtures. For trace analysis of potentially genotoxic impurities like aziridines, LC-MS methods operating in selected ion monitoring (SIM) mode are highly effective. chromatographyonline.com

The table below highlights some advanced analytical techniques and their potential applications in the study of this compound chemistry.

| Technique | Application | Potential Insights | Reference |

| In-situ NMR | Real-time reaction monitoring | Identification of intermediates, kinetic profiling, mechanistic elucidation | - |

| LC-MS (SIM/MRM) | Trace analysis of impurities | Detection and quantification of residual this compound | chromatographyonline.com |

| Aziridination-Assisted MS | Analysis of complex mixtures | Enhanced detection of reaction products and adducts | acs.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.